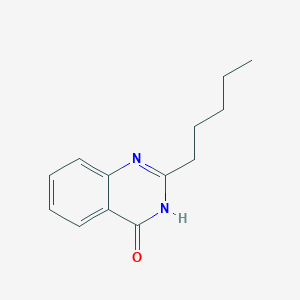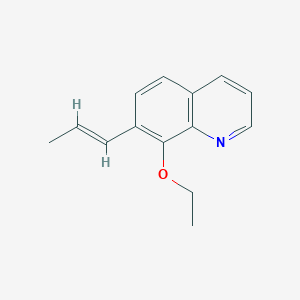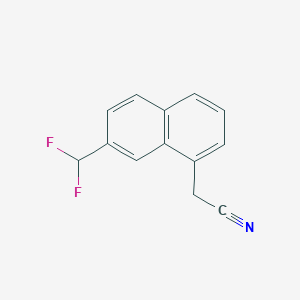![molecular formula C8H15BN2O4 B11889655 [1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid CAS No. 915283-64-6](/img/structure/B11889655.png)
[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H15BN2O4 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Potential use in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .
Comparación Con Compuestos Similares
- (2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-formamidoacetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-cyclohexanecarbonylamino)acetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-cyclopentanecarbonylamino)acetyl)pyrrolidin-2-yl)boronic acid
Uniqueness: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structure, which allows it to form stable complexes with diols and other nucleophiles. This property makes it particularly valuable in the development of enzyme inhibitors and as a reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions further enhances its versatility and utility in various scientific and industrial applications.
Propiedades
Número CAS |
915283-64-6 |
|---|---|
Fórmula molecular |
C8H15BN2O4 |
Peso molecular |
214.03 g/mol |
Nombre IUPAC |
[1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12) |
Clave InChI |
UUOZISWTWURDGU-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

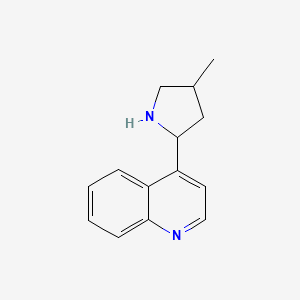
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B11889580.png)
![3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11889586.png)
![2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)
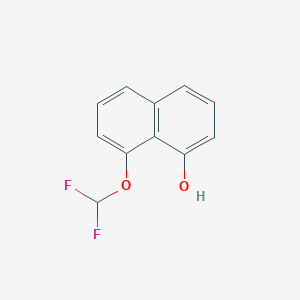
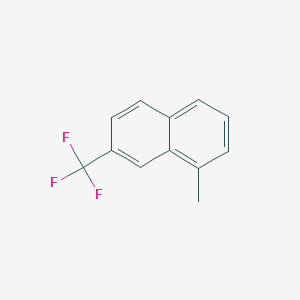

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
